

Application Notes and Protocols: ACTH (1-24) in Immunological Research

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Compound of Interest

Compound Name: ACTH (2-24) (human, bovine, rat)

Cat. No.: B3029479

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Note on ACTH Analogs: This document focuses on Adrenocorticotrophic Hormone (1-24), a synthetic analog of the first 24 amino acids of native ACTH. This peptide, also known as tetracosactide or cosyntropin, is widely documented and possesses the full biological activity of the complete ACTH (1-39) molecule.^[1] While the query specified ACTH (2-24), the vast majority of immunological research is conducted with ACTH (1-24). The functional difference is minimal for immunological studies, as the core anti-inflammatory effects are mediated by binding to melanocortin receptors, a capability retained by the 1-24 fragment.

Introduction

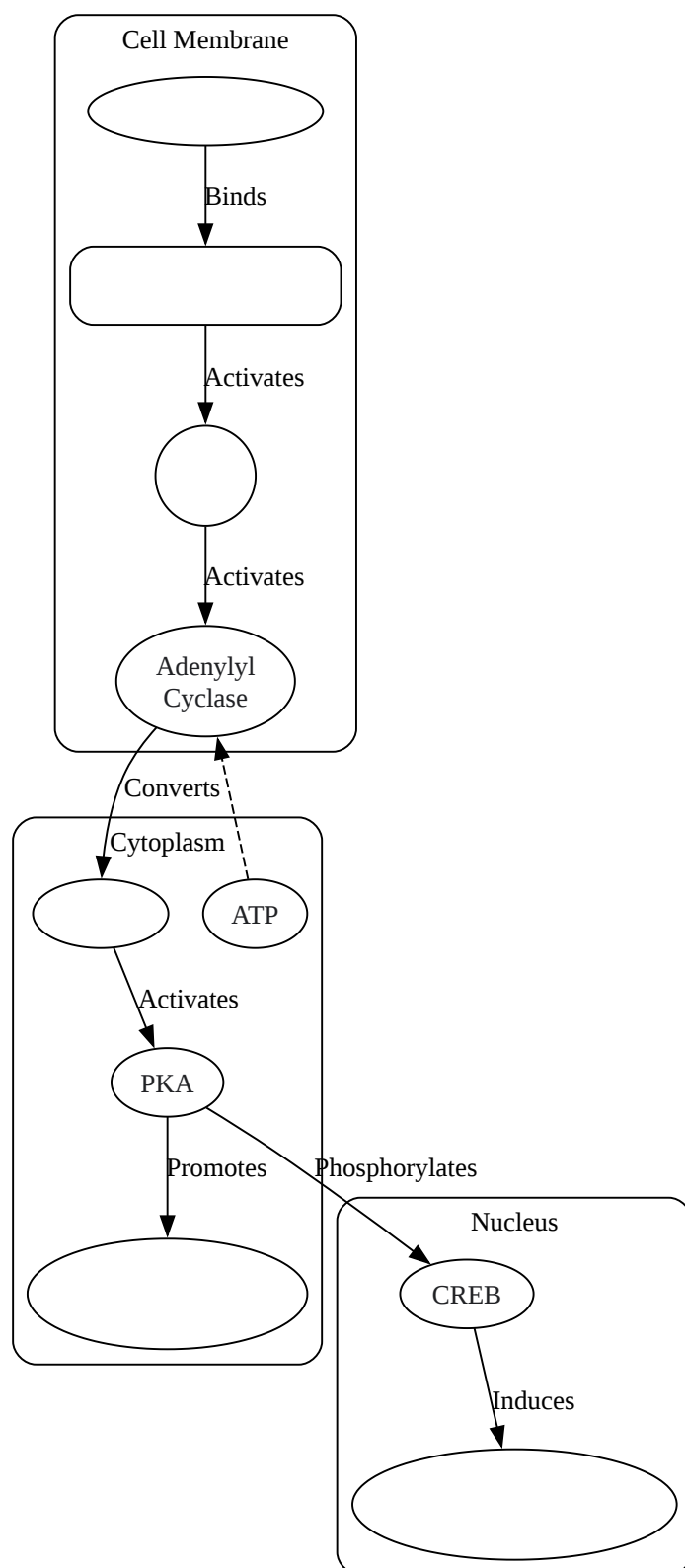
Adrenocorticotrophic hormone (ACTH) is a key peptide hormone of the hypothalamic-pituitary-adrenal (HPA) axis.^[2] Beyond its classical role in stimulating cortisol and corticosterone production from the adrenal cortex, ACTH and its synthetic analogs possess direct, steroid-independent immunomodulatory effects.^{[2][3]} These effects are mediated by the activation of melanocortin receptors (MCRs) expressed on various immune cells, including macrophages, T cells, and monocytes.^{[4][5][6]} This makes ACTH (1-24) a valuable tool for investigating neuro-immune interactions and developing novel anti-inflammatory therapeutics.

The immunomodulatory actions of ACTH (1-24) are primarily anti-inflammatory. It can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF- α), Interleukin-6 (IL-6), and IL-1 β , while in some contexts, promoting the release of anti-inflammatory cytokines like IL-10.^{[5][7]}

Mechanism of Action

ACTH (1-24) exerts its immunological effects through two primary pathways:

- **Glucocorticoid-Dependent (Indirect) Pathway:** ACTH binds to the melanocortin 2 receptor (MC2R) on adrenal cortex cells, stimulating the synthesis and release of glucocorticoids (e.g., cortisol).^{[2][8]} Glucocorticoids are potent, systemic anti-inflammatory agents.
- **Glucocorticoid-Independent (Direct) Pathway:** Immune cells express other MCRs, notably MC1R, MC3R, and MC5R.^[6] The binding of ACTH (1-24) to these receptors on cells like macrophages and T-cells directly modulates their function, typically inhibiting pro-inflammatory signaling cascades.^{[4][6]} This direct action is crucial for research aiming to separate the immunomodulatory effects of ACTH from those of corticosteroids.



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Caption: Direct immunomodulatory signaling pathway of ACTH (1-24) in an immune cell.

Dosage and Administration

The optimal dosage and administration route for ACTH (1-24) depends on the experimental model (in vivo vs. in vitro), the specific research question, and the animal species. The following table summarizes dosages reported in the literature.

Model Type	Subject	Dosage Range	Administration Route	Application/ Effect Studied	Reference(s)
In Vivo	Mice	5.7 ng - 57 ng / injection	Intraperitoneal (i.p.)	Anti-proliferative effects on tumors	[9]
In Vivo	Rats	5.0 mU / 100g body weight	Intravenous (i.v.)	Adrenocortical response	[10]
In Vivo	Pigs	2 µg/kg/h (continuous infusion)	Intravenous (i.v.)	Attenuation of LPS-induced inflammation	[7]
In Vivo	Rabbits	0.6 µg/kg	Not specified	Osteogenesis	[11]
In Vivo	Humans	1 µg - 250 µg (bolus)	Intravenous (i.v.)	Adrenal sensitivity testing	[12][13]
In Vivo	Humans	1 mg / week	Intramuscular (i.m.)	Treatment of nephrotic syndrome	[14]
In Vitro	Human Osteoblasts	10 ⁻¹² M - 10 ⁻⁹ M (1 pM - 1 nM)	In culture medium	Osteoblast differentiation, energy production	[11]
In Vitro	Human Monocytes	10 ⁻¹⁴ M - 10 ⁻⁸ M	In culture medium	Monocyte chemotaxis	[15]
In Vitro	Murine Microglia	Not specified	In culture medium	Inhibition of TNF-α, IL-6, NO production	[5][6]
In Vitro	Human Adrenocortical	Not specified (used to	In culture medium	Cortisol release assay	[16]

I Cells stimulate
 cortisol)

Experimental Protocols

This protocol is designed to evaluate the ability of ACTH (1-24) to suppress a systemic inflammatory response induced by LPS in mice.

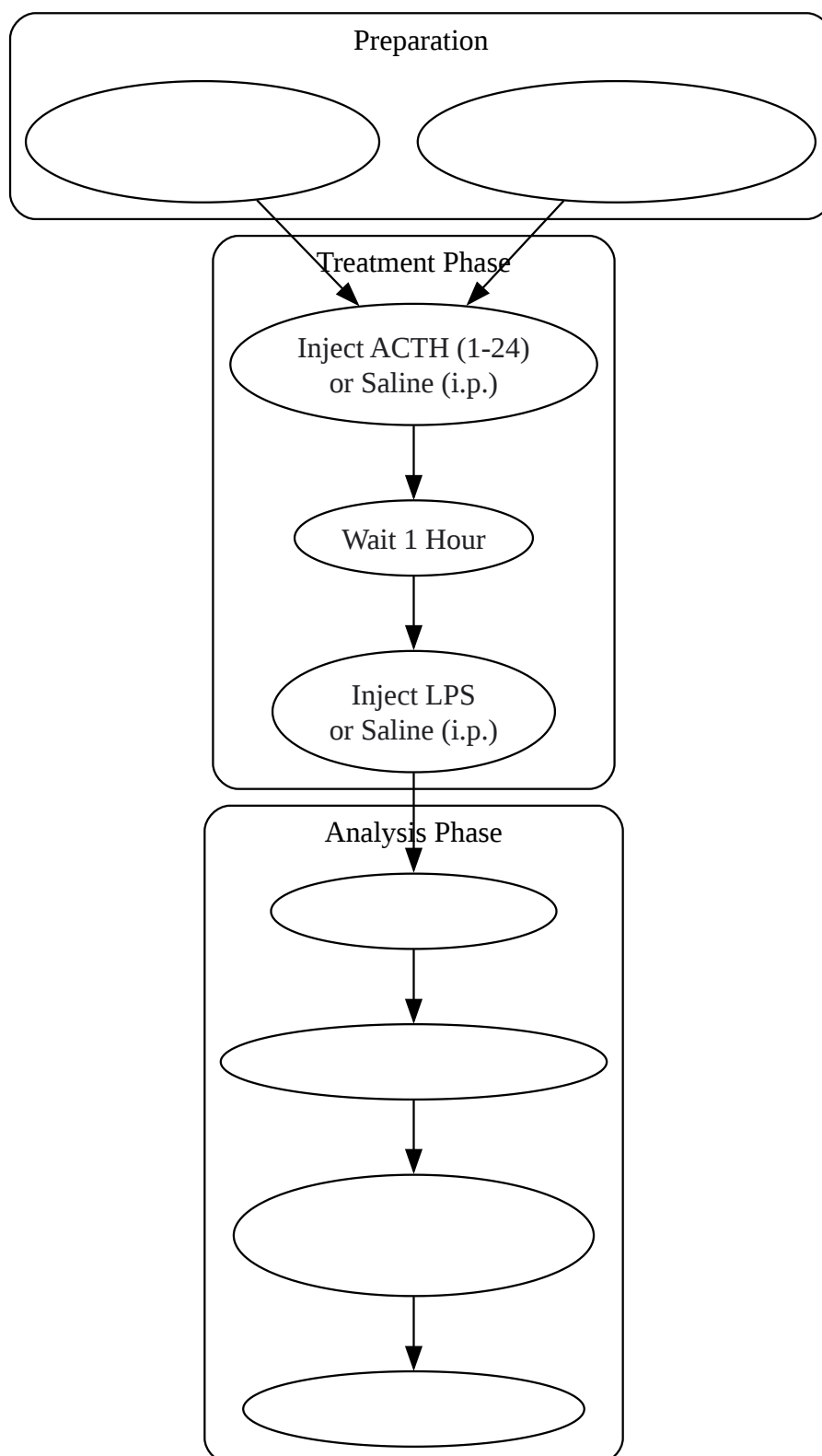
Materials:

- ACTH (1-24) peptide (lyophilized)[[17](#)]
- Sterile, pyrogen-free saline
- Lipopolysaccharide (LPS) from E. coli
- 8-10 week old C57BL/6 mice
- Anesthesia (e.g., isoflurane)
- Blood collection supplies (e.g., heparinized capillary tubes)
- Cytokine ELISA kits (e.g., for TNF- α , IL-6, IL-10)

Procedure:

- Preparation of Reagents:
 - Reconstitute ACTH (1-24) in sterile saline to a desired stock concentration (e.g., 100 μ g/mL). Store aliquots at -20°C.[[17](#)]
 - Reconstitute LPS in sterile saline to a stock concentration of 1 mg/mL.
- Animal Acclimation and Grouping:
 - Acclimate mice for at least one week before the experiment.
 - Divide mice into experimental groups (n=6-8 per group):

- Group 1: Saline + Saline (Vehicle Control)
- Group 2: Saline + LPS (Positive Control)
- Group 3: ACTH (1-24) + LPS (Treatment Group)
- Group 4: ACTH (1-24) + Saline (ACTH Control)
- Dosing and Administration:
 - Administer ACTH (1-24) (e.g., 50 µg/kg) or an equivalent volume of saline via intraperitoneal (i.p.) injection.
 - One hour after the initial injection, administer LPS (e.g., 1 mg/kg, i.p.) or an equivalent volume of saline. This timing allows ACTH (1-24) to exert its effects prior to the inflammatory stimulus.[\[4\]](#)
- Sample Collection:
 - At a predetermined time point post-LPS injection (e.g., 2 or 6 hours, corresponding to peak cytokine response), anesthetize the mice.
 - Collect blood via cardiac puncture or retro-orbital bleeding into heparinized tubes.
 - Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate plasma.
 - Collect plasma and store at -80°C until analysis.
- Cytokine Analysis:
 - Thaw plasma samples on ice.
 - Measure the concentrations of TNF-α, IL-6, and IL-10 using commercial ELISA kits, following the manufacturer's instructions.
- Data Analysis:
 - Analyze data using an appropriate statistical test (e.g., one-way ANOVA with post-hoc tests) to compare cytokine levels between groups.



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Caption: Experimental workflow for an in vivo LPS challenge study.

This protocol details the methodology for testing the direct effect of ACTH (1-24) on cytokine production in a macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs).

Materials:

- Macrophage cell line (RAW 264.7) or primary BMDMs
- Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
- ACTH (1-24) peptide
- Lipopolysaccharide (LPS)
- 96-well cell culture plates
- Cell counting equipment (e.g., hemocytometer)
- Cytokine ELISA kits (e.g., for TNF- α , IL-6)

Procedure:

- Cell Seeding:
 - Culture macrophages to ~80% confluency.
 - Harvest and count the cells.
 - Seed the cells into a 96-well plate at a density of 1×10^5 cells per well in 100 μ L of complete medium.
 - Incubate overnight at 37°C, 5% CO₂ to allow cells to adhere.
- Pre-treatment with ACTH (1-24):
 - Prepare serial dilutions of ACTH (1-24) in culture medium to achieve final concentrations ranging from 10^{-12} M to 10^{-7} M.
 - Remove the old medium from the cells.

- Add 100 μ L of medium containing the different concentrations of ACTH (1-24) or medium alone (control) to the respective wells.
- Incubate for 1 hour at 37°C, 5% CO₂.
- Inflammatory Stimulation:
 - Prepare LPS in culture medium at a concentration that yields a sub-maximal inflammatory response (e.g., 100 ng/mL, to be optimized for the specific cell type).
 - Add 10 μ L of the LPS solution to all wells except for the unstimulated controls. Add 10 μ L of medium to the unstimulated wells.
- Incubation and Supernatant Collection:
 - Incubate the plate for a specified period (e.g., 6 hours for TNF- α , 24 hours for IL-6).
 - After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.
 - Carefully collect the supernatant from each well without disturbing the cell layer.
 - Store supernatants at -80°C until analysis.
- Cytokine Analysis:
 - Measure cytokine concentrations in the supernatants using ELISA kits as described in Protocol 1.
- Data Analysis:
 - Calculate the percentage inhibition of cytokine production for each ACTH (1-24) concentration relative to the LPS-only control.
 - Generate a dose-response curve and determine the IC₅₀ value if applicable.

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